6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
CAS No.: 936075-46-6
Cat. No.: VC15396051
Molecular Formula: C16H12FN3O6S
Molecular Weight: 393.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936075-46-6 |
|---|---|
| Molecular Formula | C16H12FN3O6S |
| Molecular Weight | 393.3 g/mol |
| IUPAC Name | 6-(4-fluorophenyl)sulfonyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione |
| Standard InChI | InChI=1S/C16H12FN3O6S/c1-18-11-7-13(20(23)24)14(8-12(11)19(2)16(22)15(18)21)27(25,26)10-5-3-9(17)4-6-10/h3-8H,1-2H3 |
| Standard InChI Key | PZUQKNUBXAQUGK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 6-(4-fluorophenyl)sulfonyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione, reflects its intricate substitution pattern. Key structural components include:
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A quinoxaline-2,3-dione core providing a planar aromatic system.
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A 4-fluorophenylsulfonyl group at position 6, enhancing electrophilic reactivity and membrane permeability.
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Nitro and methyl groups at positions 7, 1, and 4, modulating electronic and steric properties.
Table 1: Chemical Identity of 6-[(4-Fluorophenyl)sulfonyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
| Property | Value |
|---|---|
| CAS No. | 936075-46-6 |
| Molecular Formula | |
| Molecular Weight | 393.3 g/mol |
| SMILES | CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)S(=O)(=O)C3=CC=C(C=C3)F)N+[O-] |
| InChI Key | PZUQKNUBXAQUGK-UHFFFAOYSA-N |
The fluorophenylsulfonyl moiety contributes to lipophilicity, potentially enhancing blood-brain barrier penetration, while the nitro group may act as a hydrogen bond acceptor or participate in redox reactions .
Synthesis and Structural Modification
Synthetic Pathways
Synthesis typically begins with constructing the quinoxaline core via condensation of 1,2-diamines with dicarbonyl compounds. Subsequent functionalization involves:
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Sulfonylation: Introducing the 4-fluorophenylsulfonyl group via electrophilic aromatic substitution or nucleophilic displacement.
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Nitration: Nitro group addition at position 7 using mixed acid (HNO₃/H₂SO₄).
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Methylation: N-methylation at positions 1 and 4 using methyl iodide or dimethyl sulfate .
Table 2: Key Synthetic Steps and Reagents
| Step | Reagents/Conditions |
|---|---|
| Quinoxaline Core | 1,2-Diamine + Glyoxalic acid, reflux |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, base |
| Nitration | HNO₃/H₂SO₄, 0–5°C |
| Methylation | CH₃I, K₂CO₃, DMF |
Recent studies emphasize the role of fragment-based drug design in optimizing quinoxaline-sulfonamide derivatives, as seen in antidiabetic and anti-Alzheimer agents . For instance, bis-sulfonamide quinoxalines demonstrated 75.36% α-glucosidase inhibition, outperforming acarbose (57.79%) .
Biological Activities and Mechanisms
Anticancer Activity
Quinoxalines induce apoptosis via mitochondrial pathways and caspase-3 activation. In A549 lung cancer cells, bromo-substituted analogs (e.g., compound 4m, IC₅₀ = 9.32 µM) rival 5-fluorouracil (IC₅₀ = 4.89 µM) . Although nitro groups are less potent than bromo substituents in this context, their electron-withdrawing effects may enhance DNA intercalation .
Enzyme Inhibition
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α-Glucosidase/α-Amylase Inhibition: Quinoxaline-sulfonamides inhibit carbohydrate-metabolizing enzymes, with bis-sulfonamide derivatives showing 63.09–75.36% inhibition .
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Acetylcholinesterase (AChE) Inhibition: Derivative 3 exhibits 41.92% AChE inhibition, suggesting potential in Alzheimer’s disease management .
Pharmacological and Computational Insights
Structure-Activity Relationships (SAR)
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Nitro Group: Enhances electrophilicity but may reduce bioavailability due to redox sensitivity.
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Sulfonamide Linker: Improves solubility and target binding via hydrogen bonding .
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Fluorophenyl Group: Increases lipophilicity and metabolic stability.
In Silico Predictions
Docking simulations reveal interactions with α-glucosidase’s active site (binding energy: −8.2 kcal/mol), while DFT calculations indicate a HOMO-LUMO gap of 4.3 eV, suggesting moderate reactivity . ADMET profiles predict moderate hepatic metabolism and low CNS permeability .
Future Research Directions
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Structural Optimization: Replacing nitro with bromo groups may enhance anticancer potency, as demonstrated in A549 cells .
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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Target Identification: Use proteomics to uncover novel biological targets, such as kinase or protease enzymes.
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